molecular formula C12H12FN3O B5323677 1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide

1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B5323677
M. Wt: 233.24 g/mol
InChI Key: OOMYLCOVEMFJLY-UHFFFAOYSA-N
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Description

1-Ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered attention in various fields of scientific research

Preparation Methods

The synthesis of 1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the ethyl group: Alkylation of the pyrazole ring with an ethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the fluorophenyl group: This step involves the reaction of the ethyl-substituted pyrazole with a fluorophenyl halide under conditions that promote nucleophilic substitution.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-Ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through inhibition or activation. The pathways involved may include signal transduction cascades, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

1-Ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds such as:

    1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-4-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group, leading to different chemical properties and biological activities.

    4-bromo-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-5-carboxamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-ethyl-N-(3-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c1-2-16-7-6-11(15-16)12(17)14-10-5-3-4-9(13)8-10/h3-8H,2H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMYLCOVEMFJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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